L-161,982 is a synthetic compound that acts as a selective antagonist of the E-prostanoid 4 (EP4) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The EP4 receptor is one of four receptor subtypes (EP1-4) that mediate the biological effects of PGE2, a key inflammatory mediator produced by cyclooxygenase enzymes. [] By blocking the EP4 receptor, L-161,982 allows researchers to investigate the specific roles of EP4 in various physiological and pathophysiological processes, including inflammation, angiogenesis, cell proliferation, apoptosis, and immune responses. [, , , , , , , , , , , , , , , , , , , , ] L-161,982 has proven to be a valuable tool for dissecting the complex interplay of prostanoid signaling in diverse biological systems.
L-161,982 exerts its effects by competitively binding to the EP4 receptor, thereby preventing the endogenous ligand, PGE2, from binding and activating the receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This inhibition of EP4 receptor activation disrupts downstream signaling pathways, leading to a variety of effects depending on the specific cellular context. For example, in smooth muscle cells, L-161,982 can block PGE2-induced relaxation by preventing the activation of cAMP-dependent pathways. [, , ] In immune cells, L-161,982 can modulate cytokine production and inflammatory responses by interfering with PGE2-mediated signaling. [, , ] Furthermore, L-161,982 has been shown to affect cell proliferation and apoptosis in various cell types by influencing signaling pathways downstream of the EP4 receptor. [, , , ]
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7